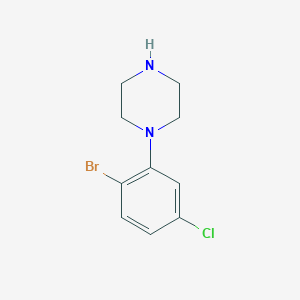

1-(2-Bromo-5-chlorophenyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Bromo-5-chlorophenyl)piperazine is a compound with the molecular formula C10H12BrClN2 . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

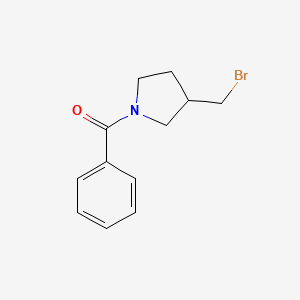

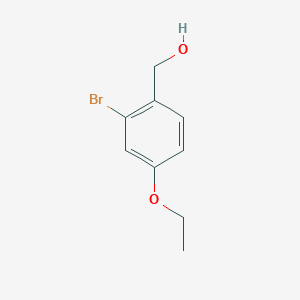

There are several synthetic routes for piperazine derivatives. The most common method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of 1-(2-Bromo-5-chlorophenyl)piperazine consists of a piperazine ring substituted with a bromo-chlorophenyl group . The average mass of the molecule is 275.573 Da .Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines involves an aza-Michael addition between diamine and the in situ generated sulfonium salt .Wissenschaftliche Forschungsanwendungen

Pharmacological Interactions and Metabolism

1-(2-Bromo-5-chlorophenyl)piperazine, as part of the arylpiperazine class, is involved in extensive pre-systemic and systemic metabolism, including N-dealkylation leading to the formation of 1-aryl-piperazines. These metabolites have been noted for their variety of effects related to serotonin receptors, with implications in the treatment of depression, psychosis, or anxiety. However, some metabolites' roles remain largely unexplored, despite their extensive distribution in tissues, including the brain (Caccia, 2007).

Therapeutic and Biological Activities

Piperazine derivatives, including 1-(2-Bromo-5-chlorophenyl)piperazine, have shown a wide range of therapeutic uses due to slight modifications in their substitution patterns, influencing their medicinal potential. These applications span across antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents, underscoring the flexibility and significant impact of the piperazine scaffold in drug discovery (Rathi et al., 2016).

Antimicrobial Activity

The antimicrobial activity of piperazine analogues, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, has been a significant area of research. The review of compounds using piperazine as a critical building block highlights the design, rationale, and structure-activity relationships (SAR) of potent anti-TB molecules, offering insights for developing safer, selective, and cost-effective antimicrobial agents (Girase et al., 2020).

Synthetic and Pharmaceutical Applications

The synthesis and evaluation of piperazine and morpholine analogues, including 1-(2-Bromo-5-chlorophenyl)piperazine, have been extensively studied due to their broad spectrum of pharmaceutical applications. This includes the development of new synthetic methods and revealing potent pharmacophoric activities, further emphasizing the importance of the piperazine nucleus in medicinal chemistry (Mohammed et al., 2015).

Wirkmechanismus

Target of Action

The primary target of 1-(2-Bromo-5-chlorophenyl)piperazine is the GABA receptor . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

1-(2-Bromo-5-chlorophenyl)piperazine acts as an agonist at the GABA receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 1-(2-Bromo-5-chlorophenyl)piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Pharmacokinetics

It is known that similar compounds are metabolized in the liver and have an elimination half-life of 4–14 hours . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The result of the action of 1-(2-Bromo-5-chlorophenyl)piperazine is the hyperpolarization of nerve endings, leading to the flaccid paralysis of the worm . This indicates that the compound could potentially be used as an anthelmintic agent, a type of drug that expels parasitic worms and other internal parasites from the body by either stunning or killing them.

Eigenschaften

IUPAC Name |

1-(2-bromo-5-chlorophenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEYCMIYANBBER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)

amine](/img/structure/B1380250.png)

amine](/img/structure/B1380258.png)

![4-bromo-1-{1,9-dioxaspiro[5.5]undecan-4-yl}-1H-pyrazole](/img/structure/B1380263.png)

![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)